4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound features a pyrrolo[2,3-d]pyrimidine core substituted at three critical positions:
- Position 4: A piperazine ring with a 3-chlorophenyl group.
- Position 7: A 4-fluorophenyl moiety.
- Position 5: A phenyl group.
The molecular formula is C₂₈H₂₂ClFN₅ (molecular weight ≈ 482.95 g/mol).
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClFN5/c29-21-7-4-8-24(17-21)33-13-15-34(16-14-33)27-26-25(20-5-2-1-3-6-20)18-35(28(26)32-19-31-27)23-11-9-22(30)10-12-23/h1-12,17-19H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTXTYFGBGAPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapies and other therapeutic applications. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H26ClFN6O2
- Molecular Weight : 497.0 g/mol
- IUPAC Name : 7-[(3-chlorophenyl)methyl]-8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
- The compound exhibits significant inhibition of tumor growth in various cancer models. Studies have shown that it can modulate signaling pathways involved in cell proliferation and survival, particularly through the inhibition of protein kinase B (PKB) signaling pathways which are often dysregulated in cancers .
- Mechanism of Action :
- Selectivity :
Case Study 1: Inhibition of Tumor Xenografts
In a study involving human tumor xenografts implanted in nude mice, the compound demonstrated potent antitumor effects at well-tolerated doses. It inhibited tumor growth significantly compared to control groups, highlighting its potential as an effective anticancer agent .
Case Study 2: In Vitro Assays
In vitro assays have revealed that this compound effectively inhibits PKB-mediated phosphorylation processes. This inhibition leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, further supporting its role as a potential cancer therapeutic .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| Compound A | C23H21ClFN3O4S | Inhibits CDK9-mediated transcription |
| Compound B | C25H26ClFN6O2 | Selective PKB inhibitor with antitumor activity |
| Compound C | C24H25ClF2N6O2 | Antifungal properties |
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Pyrrolo[2,3-d]pyrimidines have been investigated for their ability to inhibit various kinases involved in cancer progression. The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in oncology treatments .
-
Neuropharmacological Effects
- The piperazine moiety is known for its presence in many psychoactive drugs. Compounds containing this structure have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. The potential use of this compound in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease is under investigation due to its ability to modulate receptor activity .
- Anti-inflammatory Properties
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy and safety profiles of new drug candidates. Studies have indicated that modifications in the piperazine ring and the fluorophenyl substituent can significantly affect biological activity. For instance, variations in substituents can enhance selectivity towards specific targets while minimizing off-target effects .
Case Study 1: Inhibition of CSF1R
A recent study focused on the synthesis and evaluation of pyrrolo[2,3-d]pyrimidines as inhibitors of colony-stimulating factor 1 receptor (CSF1R). The findings revealed that certain derivatives exhibited subnanomolar inhibition with high selectivity against other kinases, suggesting a potential role in treating diseases involving macrophage activation .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective properties of related compounds demonstrated that modifications to the pyrrolo[2,3-d]pyrimidine scaffold could enhance binding affinity to adenosine receptors, which are implicated in neurodegenerative disorders. This highlights the versatility of these compounds in targeting multiple pathways relevant to brain health .
Comparison with Similar Compounds
Compound from : 7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Structural Differences :
- Position 7 : 4-Chlorophenyl (vs. 4-fluorophenyl in the target compound).
- Piperazine Substituent : 4-Fluorophenyl (vs. 3-chlorophenyl in the target).
- Molecular Weight : 483.98 g/mol (C₂₈H₂₃ClFN₅).
- Physicochemical Properties :
Key Insight : The swapped halogen positions (Cl at 7-phenyl vs. F at piperazine) could alter receptor binding profiles. The 4-fluorophenyl on piperazine may enhance electronic interactions with target proteins compared to the target’s 3-chlorophenyl .
Compound from : 7-(3-Methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Structural Differences: Position 7: 3-Methylphenyl (electron-donating methyl vs. electron-withdrawing 4-fluoro in the target). 3-chlorophenyl in the target).
- Key Implications :
Compound from : 4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
- Structural Differences :
- Position 4 : Chloro substituent (vs. piperazine in the target).
- Position 7 : m-Tolyl (methyl at meta position vs. 4-fluorophenyl).
- Key Implications :
Tabulated Comparison of Key Compounds
Research Implications
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-(3-chlorophenyl)piperazin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine?
- Methodology : The compound can be synthesized via multi-step coupling reactions. For example:
Core Formation : Construct the pyrrolo[2,3-d]pyrimidine core using aza-Wittig reactions, as demonstrated in analogous compounds (e.g., coupling of chloropyrrolopyrimidine with aryl amines) .
Substituent Introduction : Introduce the 3-chlorophenylpiperazine and 4-fluorophenyl groups via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura cross-coupling, depending on halogen reactivity .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using -/-NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) .
Q. How can structural ambiguities in this compound be resolved experimentally?
- Methodology : Use SC-XRD to determine bond lengths, angles, and dihedral angles. For instance, in related pyrrolopyrimidines, SC-XRD revealed dihedral angles between the pyrrolopyrimidine core and aryl substituents (e.g., 73.7°–80.6°), critical for understanding steric effects . Pair this with DFT calculations to compare experimental and theoretical geometries .
Advanced Research Questions
Q. How do substituents (3-chlorophenyl, 4-fluorophenyl, piperazine) influence target selectivity in kinase inhibition assays?
- Methodology :
- Kinase Profiling : Screen against a panel of recombinant kinases (e.g., JAK2, EGFR) using competitive binding assays with ATP analogs. Compare inhibition (IC) values to analogs lacking specific substituents (e.g., ethyl vs. chlorophenyl groups) .
- SAR Analysis : Data from analogs suggest that the 3-chlorophenylpiperazine group enhances selectivity for serotonin/dopamine receptors, while the 4-fluorophenyl group improves metabolic stability .
Q. How can contradictory results in binding affinity assays be addressed?
- Methodology :
Assay Optimization : Ensure consistent buffer conditions (pH, ionic strength) and validate receptor expression levels in cell lines (e.g., HEK293 transfected with target receptors) .
Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out fluorescence/radioactivity artifacts .
Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl) analogs) to identify trends in substituent effects .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- Methodology :
- ADME Modeling : Use tools like ACD/Labs Percepta to predict logP (lipophilicity), solubility, and CYP450 inhibition. For example, the 4-fluorophenyl group may reduce CYP3A4 affinity compared to non-fluorinated analogs .
- MD Simulations : Simulate blood-brain barrier penetration using force fields (e.g., CHARMM) to assess CNS availability, critical for neurotargeting applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
